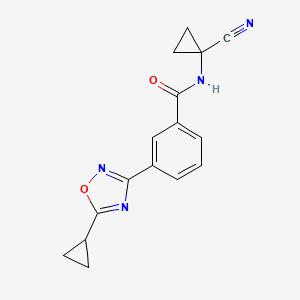
N-(1-Cyanocyclopropyl)-3-(5-cyclopropyl-1,2,4-oxadiazol-3-YL)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-Cyanocyclopropyl)-3-(5-cyclopropyl-1,2,4-oxadiazol-3-YL)benzamide is a chemical compound that has been synthesized for scientific research purposes. This compound has shown potential in various fields of research due to its unique properties and mechanisms of action.
Mecanismo De Acción
The mechanism of action of N-(1-Cyanocyclopropyl)-3-(5-cyclopropyl-1,2,4-oxadiazol-3-YL)benzamide is not fully understood. However, it is believed to act by inhibiting certain enzymes and pathways involved in cellular processes, such as cell growth and inflammation. This compound has also been shown to modulate the activity of certain receptors in the brain, which may contribute to its potential as a treatment for neurological disorders.
Biochemical and Physiological Effects:
N-(1-Cyanocyclopropyl)-3-(5-cyclopropyl-1,2,4-oxadiazol-3-YL)benzamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in cancer cell growth, as well as reduce inflammation in animal models. This compound has also been shown to improve cognitive function in animal models, which may be due to its ability to modulate certain receptors in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(1-Cyanocyclopropyl)-3-(5-cyclopropyl-1,2,4-oxadiazol-3-YL)benzamide in lab experiments is its potential as a treatment for various diseases. This compound has been shown to have anti-cancer, anti-inflammatory, and neuroprotective properties, which make it a promising candidate for further research. However, a limitation of using this compound in lab experiments is its limited availability and high cost, which may limit its use in certain studies.
Direcciones Futuras
There are many potential future directions for research involving N-(1-Cyanocyclopropyl)-3-(5-cyclopropyl-1,2,4-oxadiazol-3-YL)benzamide. One direction could be to further explore its potential as a treatment for cancer, as it has been shown to inhibit the growth of cancer cells. Another direction could be to investigate its potential as a treatment for neurological disorders, as it has been shown to improve cognitive function in animal models. Additionally, future research could focus on developing more efficient and cost-effective synthesis methods for this compound, which could lead to increased availability and use in scientific research.
Métodos De Síntesis
The synthesis of N-(1-Cyanocyclopropyl)-3-(5-cyclopropyl-1,2,4-oxadiazol-3-YL)benzamide involves the reaction of 1-cyanocyclopropane carboxylic acid with 5-cyclopropyl-1,2,4-oxadiazole-3-carboxylic acid in the presence of a coupling agent. The resulting intermediate is then reacted with 4-aminobenzonitrile to yield the final product.
Aplicaciones Científicas De Investigación
N-(1-Cyanocyclopropyl)-3-(5-cyclopropyl-1,2,4-oxadiazol-3-YL)benzamide has shown potential in various fields of scientific research. It has been studied for its anti-cancer properties, as it has been shown to inhibit the growth of cancer cells. It has also been studied for its anti-inflammatory properties, as it has been shown to reduce inflammation in animal models. Additionally, this compound has been studied for its potential as a treatment for neurological disorders, as it has been shown to improve cognitive function in animal models.
Propiedades
IUPAC Name |
N-(1-cyanocyclopropyl)-3-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O2/c17-9-16(6-7-16)19-14(21)12-3-1-2-11(8-12)13-18-15(22-20-13)10-4-5-10/h1-3,8,10H,4-7H2,(H,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZUSJHYREWQAMA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=NO2)C3=CC(=CC=C3)C(=O)NC4(CC4)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-Cyanocyclopropyl)-3-(5-cyclopropyl-1,2,4-oxadiazol-3-YL)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

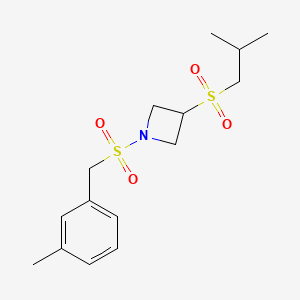
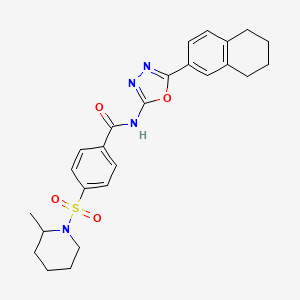


![(8-Chloro-3-oxo-2,3-dihydro-benzo[1,4]oxazin-4-yl)-acetic acid](/img/structure/B2396183.png)





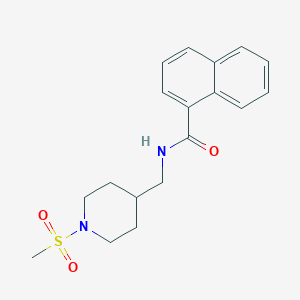

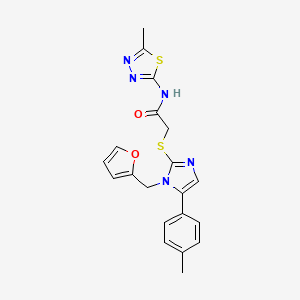
![7-(3-propan-2-yloxypropyl)-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B2396197.png)